N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(diethylamino)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[3-(diethylamino)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O2S/c1-3-25(4-2)10-6-9-22-19(27)20(28)23-18-16-12-29-13-17(16)24-26(18)15-8-5-7-14(21)11-15/h5,7-8,11H,3-4,6,9-10,12-13H2,1-2H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGXAXHTGUWGFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(diethylamino)propyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 3-chlorophenyl group and the diethylamino propyl chain. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(diethylamino)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(diethylamino)propyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(diethylamino)propyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Comparisons
- Thieno[3,4-c]pyrazole vs. Phthalimide (): The thieno[3,4-c]pyrazole core in the target compound contrasts with the phthalimide structure of 3-chloro-N-phenyl-phthalimide (Fig. 1, ). While both contain aromatic systems, the thienopyrazole’s sulfur atom and fused thiophene ring confer distinct electronic properties.
Chloroaromatic Substituents
- 3-Chlorophenyl vs. 4-Fluorobenzyl () :
The 3-chlorophenyl group in the target compound differs from the 4-fluorobenzyl substituent in compound 17 (). Chlorine’s larger atomic radius and stronger electron-withdrawing effects may enhance stability and π-π stacking interactions compared to fluorine. This could influence binding efficiency in biological systems or thermal stability in materials .
Alkylamine Side Chains
- Diethylaminopropyl vs. Aminoethyl-Pyridyl (): The diethylaminopropyl chain in the target compound contrasts with the aminoethyl-pyridyl group in compound 15. The longer propyl chain may increase flexibility and membrane permeability, while the diethylamino group’s basicity could facilitate protonation under physiological conditions, enhancing solubility. In contrast, the pyridyl group in compound 17 might enable metal coordination or hydrogen bonding .
Comparative Data Table
Research Findings and Hypotheses
- Bioactivity: The target compound’s thienopyrazole core may exhibit kinase inhibitory activity similar to other pyrazole derivatives, though direct studies are lacking. The diethylaminopropyl side chain could enhance blood-brain barrier penetration compared to phthalimide-based drugs .
- Material Properties: Unlike 3-chloro-N-phenyl-phthalimide, which forms polyimides, the target compound’s ethanediamide bridge might enable novel copolymerization routes, though this remains speculative without experimental data.
Biological Activity
N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(diethylamino)propyl]ethanediamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole derivative class. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a thieno[3,4-c]pyrazole core, along with a 3-chlorophenyl substituent and an ethanediamide moiety, suggests significant pharmacological potential.
Anticancer Activity
Research has indicated that compounds within this class may exhibit anticancer properties . For instance, thieno[3,4-c]pyrazole derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines. A study highlighted the efficacy of Mannich bases related to thieno[3,4-c]pyrazoles against human cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes.
- Receptor Interaction : It can bind to specific cellular receptors, altering signal transduction pathways.
- Gene Expression Modulation : The compound might affect the expression of genes associated with cell growth and apoptosis .
Antimicrobial Activity
In addition to anticancer effects, thieno[3,4-c]pyrazole derivatives have shown antimicrobial activity . Studies indicate that these compounds can be effective against various bacterial and fungal pathogens. The structural diversity within this class allows for modifications that can enhance their antimicrobial potency .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide | Thieno[3,4-c]pyrazole core with 3-chlorophenyl substituent | Anticancer activity against HeLa and HepG2 cells |
| N-[2-(bromophenyl)-thieno[3,4-c]pyrazol]-N'-(methyl)ethanediamide | Brominated phenyl group | Enhanced reactivity and potential anticancer effects |
| N-[2-(phenyl)-thieno[3,4-c]pyrazol-5-yl]-N'-(butanoyl)ethanediamide | Variation in side chain length | Increased antimicrobial activity |
Case Study 1: Anticancer Efficacy
A study published in Medicinal Chemistry evaluated the anticancer efficacy of a series of thieno[3,4-c]pyrazole derivatives against multiple cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating strong potential for development as anticancer drugs .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of thieno[3,4-c]pyrazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The findings revealed that specific modifications to the thieno core significantly enhanced the antimicrobial activity compared to unmodified compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
